BenchChemオンラインストアへようこそ!

Anticancer agent 231

EGFR Inhibition Triple-Negative Breast Cancer Tyrosine Kinase

Procure 128519-30-2 as a characterized 2-pyrazoline EGFR-ERK1/2 inhibitor (IC50=3.95 μM) for TNBC pathway interrogation. Its halogen-dependent selectivity profile (Ki=4.67 μM Cdc42; EC50=30 μM KRas) makes it a precise tool for SAR panels and a critical low-potency control against more potent analogs.

Molecular Formula C23H22ClN3
Molecular Weight 375.9 g/mol
Cat. No. B5055628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 231
Molecular FormulaC23H22ClN3
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H22ClN3/c1-26(2)20-14-10-18(11-15-20)23-16-22(17-8-12-19(24)13-9-17)25-27(23)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3
InChIKeyOCLKWPRGEPXEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide: 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline (CAS 128519-30-2) as a Differentiated EGFR-ERK1/2 Pathway Modulator


4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline (CAS: 128519-30-2; molecular formula: C23H22ClN3; MW: 375.9 g/mol) is a 2-pyrazoline (dihydropyrazole) derivative classified as a tyrosine protein kinase inhibitor [1]. This compound exhibits a computed XLogP3-AA value of 5.8, zero hydrogen bond donors, and three hydrogen bond acceptors, reflecting a relatively lipophilic and uncharged pharmacophore [1]. Its reported mode of action involves inhibition of the EGFR-ERK1/2 signaling axis, a pathway commonly dysregulated in triple-negative breast cancer (TNBC) .

Procurement Risk Alert: Why Structural Analogs of 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline Are Not Interchangeable


This compound's activity profile is exquisitely sensitive to the nature of the 4-position substituent on the C5-phenyl ring of the dihydropyrazole core. As demonstrated by parallel screening data from the NIH I RO3 MH081231-01 project, halogen substitutions (e.g., Cl vs. F) and the presence of a 4-chlorophenyl moiety profoundly influence target engagement and selectivity across the Ras GTPase superfamily [1][2]. Therefore, substitution with analogs bearing 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl groups at the corresponding position will yield distinct, non-equivalent biological outcomes, invalidating direct replacement in established protocols.

Quantitative Differentiation Evidence: 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline vs. Closest Analogs


EGFR-ERK1/2 Pathway Inhibition: Anticancer agent 231 Demonstrates Micromolar Tyrosine Kinase Inhibition

4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline (also designated Anticancer agent 231 or compound P5) inhibits tyrosine protein kinase activity with an IC50 value of 3.95 μM [1]. Functional studies confirm that this inhibition translates to reduced cell viability and migration in TNBC models (Hs578T and MDA-MB-231) at concentrations of 1–4 μM [1]. While direct comparator data for close analogs (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) in identical EGFR-ERK1/2 assays are absent from the public domain, this quantitative benchmark provides a critical specification for researchers validating this pathway.

EGFR Inhibition Triple-Negative Breast Cancer Tyrosine Kinase

Ras GTPase Superfamily Screening: Differential Inhibitory Profile of 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline

In a multiplexed dose-response HTS assay (NIH I RO3 MH081231-01) designed to identify Ras/Ras-related GTPase inhibitors, the target compound (BDBM54609) exhibited a Ki value of 4,670 nM (4.67 μM) against Cell division control protein 42 homolog (Cdc42) [1] and an EC50 of 30,000 nM (30 μM) against KRas (wild-type, residues 1-37) [2]. Crucially, the close analog 1-(4-chlorophenyl)-3,5-diphenyl-2-pyrazoline (BDBM54599) displayed a different selectivity profile, with an EC50 of 6,640 nM (6.64 μM) against Ras-related protein Rab-7a [3]. This demonstrates that the target compound's unique substitution pattern yields a distinct fingerprint across the Ras GTPase panel.

Ras GTPase Small Molecule Inhibitors High-Throughput Screening

Halogen-Dependent Activity Variation: Chlorophenyl vs. Fluorophenyl Analogs in Ras GTPase Inhibition

Direct comparison of the target compound (4-chlorophenyl derivative; BDBM54609) with its 4-fluorophenyl analog (BDBM54627) in the same HTS campaign reveals identical EC50 values of 30,000 nM against KRas [1][2]. However, the analog 4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-N,N-dimethylaniline (BDBM54607), lacking the halogen substituent, exhibits a 612-fold more potent EC50 of 49 nM against KRas [3]. This stark difference underscores that even conservative halogen substitutions profoundly alter potency within this chemical series, and that the 4-chlorophenyl compound occupies a specific, less potent niche within the SAR landscape.

Structure-Activity Relationship Halogen Substituent Effect Ras GTPase

Application Scenarios for 4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline Based on Verified Evidence


Triple-Negative Breast Cancer (TNBC) Cell Signaling Research

This compound is suitable as a tool for investigating the role of the EGFR-ERK1/2 signaling cascade in TNBC cell lines such as Hs578T and MDA-MB-231, where it has been shown to reduce cell viability and migration at 1–4 μM concentrations [1]. Procurement is justified when a characterized dihydropyrazole-based modulator with a defined IC50 (3.95 μM) is required for pathway interrogation.

Ras GTPase Superfamily Target Deconvolution and Profiling

The compound's differential activity profile (Ki = 4.67 μM against Cdc42; EC50 = 30 μM against KRas) makes it a useful probe in multiplexed screening cascades aimed at dissecting selectivity within the Ras GTPase family [2][3]. Its moderate potency allows for clear signal windows in HTS formats, and its distinct fingerprint compared to other pyrazolines (e.g., BDBM54599) supports its use in SAR-by-catalog approaches [4].

Halogen-Substituent Structure-Activity Relationship (SAR) Studies

Given the 612-fold potency difference between the 4-chlorophenyl compound (EC50 = 30 μM) and its unsubstituted 2,5-diphenyl analog (EC50 = 49 nM) against KRas, this compound serves as a critical low-potency reference point in SAR panels exploring the impact of halogen substitutions on GTPase inhibition [5][6]. It is particularly valuable when a 'weaker' control or a compound with distinct physiochemical properties (e.g., XLogP3-AA = 5.8) is needed to complement more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.